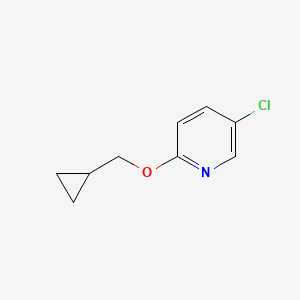

5-Chloro-2-(cyclopropylmethoxy)pyridine

Description

5-Chloro-2-(cyclopropylmethoxy)pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 5-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 2-position of the pyridine ring.

Properties

IUPAC Name |

5-chloro-2-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAZBRQNYWARHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclopropylmethoxy)pyridine typically involves the following steps:

Starting Material: The synthesis begins with 2-chloropyridine.

Alkylation: The 2-chloropyridine undergoes alkylation with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate to form 2-(cyclopropylmethoxy)pyridine.

Chlorination: The final step involves the chlorination of 2-(cyclopropylmethoxy)pyridine using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-2-(cyclopropylmethoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Major Products:

Substitution: Formation of 5-azido-2-(cyclopropylmethoxy)pyridine, 5-thiocyanato-2-(cyclopropylmethoxy)pyridine, or 5-amino-2-(cyclopropylmethoxy)pyridine.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 5-chloro-2-(cyclopropylmethoxy)piperidine.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 5-Chloro-2-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmaceutical Research: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.

Industry:

Agrochemical Production: It is used in the synthesis of new neonicotinoid insecticides, which are effective against a wide range of pests.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopropylmethoxy)pyridine depends on its application. In pharmaceutical research, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or compound synthesized from it.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups :

- The cyclopropylmethoxy group in this compound is moderately electron-donating due to the oxygen atom, which can activate the pyridine ring toward electrophilic substitution. In contrast, 5-Chloro-2-fluoropyridine contains a strongly electron-withdrawing fluorine atom, directing reactivity toward nucleophilic aromatic substitution .

- The sulfonyl chloride group in 5-Chloro-2-methoxypyridine-3-sulfonyl chloride enhances electrophilicity, making it reactive toward amines to form sulfonamides, a common motif in antibiotics .

- Steric and Lipophilic Considerations: The cyclopropylmethoxy group introduces significant steric bulk compared to smaller substituents like methoxy (-OCH₃) or fluorine. This bulk may improve membrane permeability in drug candidates, as seen in cyclopropane-containing pharmaceuticals (e.g., antiviral agents) . The phenoxy group in 5-Chloro-2-(4-fluorophenoxy)pyridine provides planar aromaticity, facilitating π-π stacking interactions in enzyme binding pockets, a feature exploited in kinase inhibitors .

Biological Activity

5-Chloro-2-(cyclopropylmethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group. The molecular formula is , with a molecular weight of approximately 185.63 g/mol. The presence of the cyclopropylmethoxy group is believed to enhance the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as energy metabolism and signal transduction.

- Receptor Modulation : It is hypothesized that the compound interacts with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and could influence cognitive functions and neuroprotection.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial properties for this compound.

Neuroprotective Effects

A study demonstrated that related compounds improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways. This suggests that this compound might have similar neuroprotective effects.

Anti-inflammatory Mechanisms

Research indicated that derivatives of this compound reduced inflammation in models of rheumatoid arthritis by inhibiting NF-kB signaling pathways. This mechanism could be relevant for developing anti-inflammatory therapies.

Antimicrobial Efficacy

Comparative studies have shown that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for treating infections.

Data Table: Summary of Biological Activities

Q & A

Basic Research: What synthetic methodologies are effective for preparing 5-Chloro-2-(cyclopropylmethoxy)pyridine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution at the 2-position of a pyridine precursor. For example, starting with 5-chloro-2-hydroxypyridine, the hydroxyl group can be replaced with a cyclopropylmethoxy moiety using cyclopropylmethyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF at 60–80°C) . Chlorination at the 5-position may require reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to ensure selectivity and minimize side reactions . Yield optimization often involves controlled stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization.

Advanced Research: How does the cyclopropylmethoxy group influence the compound’s electronic structure and intermolecular interactions in crystallographic studies?

Answer:

The cyclopropylmethoxy group introduces steric constraints and electron-donating effects, altering the pyridine ring’s electron density. This impacts hydrogen bonding, π-π stacking, and van der Waals interactions in crystal lattices. X-ray crystallography refined using SHELXL (via the SHELX suite) can resolve these structural nuances . For example, the cyclopropyl ring’s rigidity may enforce specific dihedral angles, affecting molecular packing. Computational tools like DFT can supplement experimental data to model electronic perturbations and predict reactivity .

Basic Research: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyridine protons at δ 7–8.5 ppm).

- HPLC/MS: Ensures purity (>95%) and detects trace impurities.

- Elemental Analysis: Validates empirical formula (C₉H₁₀ClNO).

- FTIR: Confirms functional groups (C-O-C stretch at ~1100 cm⁻¹, C-Cl at ~700 cm⁻¹).

Cross-referencing with PubChem data (e.g., InChIKey, SMILES) enhances validation .

Advanced Research: How can discrepancies in reported biological activity (e.g., enzyme inhibition) be systematically addressed?

Answer:

Contradictions often arise from variations in assay conditions (e.g., pH, solvent, cell lines). To resolve these:

- Standardize Assays: Use consistent buffer systems (e.g., PBS at pH 7.4) and controls.

- Dose-Response Curves: Establish IC₅₀ values across multiple replicates.

- Structural Analog Comparison: Benchmark against derivatives like 5-Chloro-2-(piperidin-4-yl)pyridine to isolate substituent effects .

- Molecular Dynamics Simulations: Model binding interactions with target proteins (e.g., kinases) to identify key residues influencing activity .

Advanced Research: What computational strategies predict the compound’s pharmacokinetic properties, such as metabolic stability?

Answer:

- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and metabolic susceptibility. The chlorine atom at the 5-position may reduce oxidative metabolism by cytochrome P450 enzymes, enhancing stability .

- Docking Studies (AutoDock Vina): Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.

- In Silico Toxicity: Platforms like ProTox-II assess hepatotoxicity risk based on structural alerts (e.g., chloro-pyridine motifs) .

Basic Research: What solvent systems are optimal for recrystallizing this compound to achieve high-quality single crystals?

Answer:

Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) or ethyl acetate/hexane gradients often yields suitable crystals. Slow evaporation at 4°C enhances crystal lattice formation. For challenging cases, vapor diffusion (e.g., ether into DCM) may be employed. Crystal quality is verified via PXRD and compared to simulated patterns from SHELX-refined structures .

Advanced Research: How does the chlorine substituent affect regioselectivity in subsequent derivatization reactions?

Answer:

The electron-withdrawing chlorine at the 5-position directs electrophilic substitution to the 3- and 4-positions of the pyridine ring. For example:

- Suzuki Coupling: Requires Pd catalysts to cross-couple with aryl boronic acids at the 3-position.

- Nucleophilic Aromatic Substitution: Fluorine or amine groups can replace chlorine under high-temperature conditions (e.g., 120°C in DMF with Cs₂CO₃) .

Kinetic studies using LC-MS monitor reaction pathways and byproduct formation .

Advanced Research: What role does this compound play in fragment-based drug discovery (FBDD)?

Answer:

As a fragment (MW < 300), it serves as a core scaffold for growing or linking to optimize binding affinity. Key steps include:

- Surface Plasmon Resonance (SPR): Screen fragment libraries against targets (e.g., kinases).

- Structure-Activity Relationship (SAR): Modify the cyclopropylmethoxy group to enhance hydrophobicity or hydrogen bonding .

- Click Chemistry: Introduce triazole or amide linkages to append functional groups .

Co-crystallization with target proteins (using SHELX) validates binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.